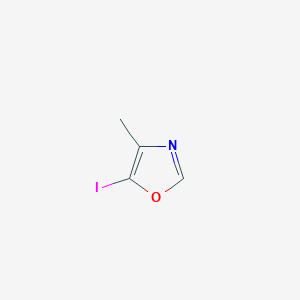

5-Iodo-4-methyl-1,3-oxazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Iodo-4-methyl-1,3-oxazole is a heterocyclic compound that belongs to the oxazole family. Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom. The presence of iodine and a methyl group in the 5 and 4 positions, respectively, makes this compound unique and potentially useful in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Iodo-4-methyl-1,3-oxazole can be achieved through several methods. One common approach involves the Van Leusen oxazole synthesis, which uses tosylmethyl isocyanide (TosMIC) and aldehydes . Another method involves the direct arylation of oxazoles using palladium-catalyzed reactions with aryl iodides . The reaction conditions typically involve polar solvents for C-5 arylation and nonpolar solvents for C-2 arylation .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of ionic liquids as solvents can also enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Iodo-4-methyl-1,3-oxazole undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation to form oxazole derivatives with different oxidation states.

Coupling Reactions: Palladium-catalyzed coupling reactions can be used to form C-C bonds with other aromatic compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used.

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Coupling Reactions: Palladium catalysts and ligands such as triphenylphosphine.

Major Products

The major products formed from these reactions include various substituted oxazoles, which can be further functionalized for specific applications .

Scientific Research Applications

5-Iodo-4-methyl-1,3-oxazole has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its role in drug development, particularly in designing inhibitors for specific enzymes.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Iodo-4-methyl-1,3-oxazole involves its interaction with specific molecular targets. The iodine atom can participate in halogen bonding, enhancing the compound’s binding affinity to biological targets. The oxazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

4-Methyl-1,3-oxazole: Lacks the iodine atom, resulting in different reactivity and biological activity.

5-Bromo-4-methyl-1,3-oxazole: Similar structure but with bromine instead of iodine, leading to different chemical properties.

5-Iodo-1,3-oxazole: Lacks the methyl group, affecting its chemical behavior and applications.

Uniqueness

5-Iodo-4-methyl-1,3-oxazole is unique due to the presence of both iodine and a methyl group, which confer distinct chemical reactivity and potential biological activity. This combination makes it a valuable compound for various research and industrial applications .

Biological Activity

5-Iodo-4-methyl-1,3-oxazole is a heterocyclic compound that has garnered attention in various fields of biological research due to its diverse biological activities. This article explores the compound's biological activity, including its antimicrobial, anticancer, anti-inflammatory, and antioxidant properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C4H4I N O, with a molecular weight of approximately 208.99 g/mol. The distinct placement of the iodine atom at the fifth position and the methyl group at the fourth position of the oxazole ring contribute to its unique reactivity and biological properties.

Biological Activities

1. Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties against various pathogens. In a study comparing oxazole derivatives, this compound was found to be effective against both Gram-positive and Gram-negative bacteria.

| Compound | MIC (µg/ml) | Activity |

|---|---|---|

| This compound | 10 | Effective against E. coli |

| Reference: Ampicillin | 25 | Standard control |

In another study, oxazole derivatives were evaluated for their antimicrobial potential against S. aureus, E. coli, and C. albicans, showing that compounds similar to this compound had notable inhibition zones compared to standard antibiotics .

2. Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. A series of novel 1,3-oxazole sulfonamides were synthesized and screened for their ability to inhibit cancer cell growth. The results indicated that compounds structurally related to this compound exhibited promising growth inhibition across different cancer cell lines.

| Compound | Mean GI50 (nM) | Cell Line |

|---|---|---|

| This compound | 48.8 | Leukemia |

| Reference: Doxorubicin | 35 | Breast Cancer |

These findings suggest that the compound may interact with microtubules in cancer cells, leading to depolymerization and subsequent cell death .

3. Anti-inflammatory and Antioxidant Properties

The anti-inflammatory effects of oxazole derivatives have also been documented. In vitro assays demonstrated that compounds like this compound can inhibit pro-inflammatory cytokines in human cell lines. Additionally, antioxidant assays revealed that this compound can scavenge free radicals effectively.

The biological mechanisms underlying the activities of this compound involve interactions with specific biological targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways.

- Microtubule Interaction : Similarities with known microtubule inhibitors suggest a mechanism involving disruption of tubulin polymerization in cancer cells.

- Antioxidant Activity : The presence of the iodine atom may enhance electron donation capabilities, contributing to its antioxidant effects.

Case Studies

Several studies have highlighted the therapeutic potential of oxazole derivatives including this compound:

- Antimicrobial Efficacy : A study published in Pharma Chemica reported on various oxazoles' antibacterial activities against resistant strains .

- Cancer Cell Line Screening : Research conducted by the National Cancer Institute (NCI) evaluated the growth inhibition properties of oxazole derivatives across multiple tumor cell lines .

- Inflammation Studies : Investigations into cytokine modulation by oxazoles have shown promise for treating inflammatory diseases .

Properties

Molecular Formula |

C4H4INO |

|---|---|

Molecular Weight |

208.99 g/mol |

IUPAC Name |

5-iodo-4-methyl-1,3-oxazole |

InChI |

InChI=1S/C4H4INO/c1-3-4(5)7-2-6-3/h2H,1H3 |

InChI Key |

NMGCBKLUUVNYIV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(OC=N1)I |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.